1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride
Overview
Description
“1-(3-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride” is a compound with the CAS Number: 1269376-61-5 . It has a molecular weight of 264.13 and is stored at room temperature . Another related compound is “1-(3-Fluorobenzyl)piperazine dihydrochloride”, which belongs to the class of piperazine derivatives.
Synthesis Analysis
While specific synthesis methods for “1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride” were not found, related compounds such as benzofuran derivatives have been synthesized and studied . The synthesis of these compounds involved the use of 1-ethylpiperazine .
Molecular Structure Analysis
The molecular formula of “1-(3-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride” is C10H10FN3.2ClH . For “1-(3-Fluorobenzyl)piperazine dihydrochloride”, the molecular formula is C11H17Cl2FN2, with an average mass of 267.171 Da .
Physical and Chemical Properties Analysis
“1-(3-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride” is a solid at room temperature . The related compound “1-(3-Fluorobenzyl)piperazine dihydrochloride” is a white crystalline powder that is soluble in water and ethanol.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-1,4-diazepane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;;/h1,3-4,9,14H,2,5-8,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMPDWODYPYYPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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